ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
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Overview
Description
Chemical Reactions Analysis
Ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C26H25N3O5S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O5S2/c1-3-5-14-28-24(32)22(36-26(28)35)21-18-8-6-7-9-19(18)29(23(21)31)15-20(30)27-17-12-10-16(11-13-17)25(33)34-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,27,30)/b22-21- |
InChI Key |
YJWATTIYRQDTNN-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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